7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin core with a thiadiazole ring and a methoxyphenyl group, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as acetone or acetonitrile, and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone derivative, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, thereby exhibiting skin-whitening properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the thiadiazole ring.
7-hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one: Contains a pyridinyl group instead of the thiadiazole ring.
3-(3-chlorophenyl)-7-hydroxy-2H-chromen-2-one: Features a chlorophenyl group instead of the methoxyphenyl group
Uniqueness
The presence of the thiadiazole ring and the methoxyphenyl group in 7-hydroxy-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one distinguishes it from other coumarin derivatives.
Properties
Molecular Formula |
C18H13N3O4S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-hydroxy-3-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H13N3O4S/c1-24-14-5-3-2-4-13(14)19-18-21-20-16(26-18)12-8-10-6-7-11(22)9-15(10)25-17(12)23/h2-9,22H,1H3,(H,19,21) |
InChI Key |
BEYROILCNWMJRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
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